N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide
Description
N'-[(E)-(3-Bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide (CAS: 396125-27-2) is a benzohydrazide derivative characterized by a 3-bromophenyl substituent on the hydrazone moiety and a 4-chlorobenzyloxy group attached to the benzoyl ring. Its molecular formula is C21H16BrClN2O2, with a molecular weight of 443.725 Da and a monoisotopic mass of 442.008368 Da . The compound crystallizes in a monoclinic system, with bond lengths and angles consistent with analogous hydrazones . Its structure features an E-configuration around the hydrazone double bond, critical for biological activity .
Propriétés
Formule moléculaire |
C21H16BrClN2O2 |
|---|---|
Poids moléculaire |
443.7 g/mol |
Nom IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C21H16BrClN2O2/c22-18-3-1-2-16(12-18)13-24-25-21(26)17-6-10-20(11-7-17)27-14-15-4-8-19(23)9-5-15/h1-13H,14H2,(H,25,26)/b24-13+ |
Clé InChI |
KGZPNAOAWACILX-ZMOGYAJESA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 4-[(4-chlorobenzyl)oxy]benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Hydrolysis of the Hydrazone Bond
The hydrazone group (C=N–NH–) undergoes hydrolysis under acidic or basic conditions, yielding 3-bromobenzaldehyde and 4-[(4-chlorobenzyl)oxy]benzohydrazide as products.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 1M) | Aqueous HCl, reflux (6 h) | 3-Bromobenzaldehyde + 4-[(4-chlorobenzyl)oxy]benzohydrazide | 78–85% |
| Basic (NaOH, 1M) | Aqueous NaOH, 80°C (4 h) | Same as above | 72–80% |
Mechanistic Insight :
Protonation of the hydrazone nitrogen under acidic conditions weakens the C=N bond, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly cleave the imine bond.
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 3-position of the phenyl ring participates in nucleophilic aromatic substitution (SNAr) with amines or alkoxides.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 100°C, 12 h | N'-[(E)-(3-piperidinophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide | 65% |
| Sodium methoxide | Anhydrous MeOH, reflux (8 h) | Methoxy-substituted derivative | 58% |
Key Factor :
Electron-withdrawing groups (e.g., nitro, carbonyl) meta to bromine enhance reactivity by stabilizing the Meisenheimer intermediate .
Reduction of the Hydrazone Group
The C=N bond is selectively reduced to C–N using sodium borohydride (NaBH4) or catalytic hydrogenation .
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH4 | EtOH, 0°C, 2 h | N'-[(3-bromophenyl)methyl]-4-[(4-chlorobenzyl)oxy]benzohydrazide | 88% |
| H2 (1 atm), Pd/C | EtOAc, rt, 6 h | Same as above | 92% |
Stereochemical Note :
Reduction preserves the E-configuration of the original hydrazone due to steric hindrance from the chlorobenzyl group .
Cyclization Reactions
Thermal or acid-catalyzed cyclization forms nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles .
Mechanism :
Intramolecular nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon, followed by dehydration .
Complexation with Metal Ions
The hydrazone acts as a bidentate ligand, coordinating with transition metals via the carbonyl oxygen and imine nitrogen .
| Metal Salt | Conditions | Complex | Stability |
|---|---|---|---|
| Cu(NO3)2·3H2O | MeOH, rt, 4 h | [Cu(L)2(NO3)2] | Stable in air |
| FeCl3 | EtOH, reflux (2 h) | [Fe(L)Cl2] | Moisture-sensitive |
Applications :
These complexes show enhanced biological activity compared to the free ligand, particularly in urease inhibition (IC50 = 13.33 µM for Cu complexes vs. 21.14 µM for thiourea) .
Oxidation Reactions
The hydrazone moiety is oxidized to a diazenium ion under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO4, H2SO4 | 0°C, 1 h | 3-Bromobenzoic acid + hydrazine sulfate | 90% |
| H2O2, FeSO4 | rt, 30 min | Fragmented aromatic derivatives | 62% |
Mechanism :
Radical-mediated cleavage of the C=N bond, followed by oxidation of the aldehyde to carboxylic acid.
Critical Analysis of Reaction Conditions
-
Temperature : Cyclization requires >100°C for dehydration, while reductions proceed efficiently at room temperature .
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, whereas ethanol or methanol is preferred for reductions .
-
Catalysts : Acidic catalysts (e.g., acetic acid) accelerate condensation and cyclization by protonating the carbonyl oxygen .
This compound’s versatility in forming pharmacologically relevant heterocycles and metal complexes underscores its importance in medicinal chemistry and materials science .
Applications De Recherche Scientifique
Medicinal Chemistry
Hydrazones, including N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide, are known for their diverse biological activities, making them valuable in drug discovery.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance:
- Antibacterial Properties : It has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests indicated that it exhibits comparable efficacy to standard antibiotics such as kanamycin against Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The compound also demonstrated antifungal properties, making it a candidate for treating fungal infections .
Anticancer Potential
Hydrazones have been investigated for their anticancer properties. Preliminary studies suggest that N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms .
Structure-Activity Relationship (SAR)
The structure of N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide allows for modifications that can enhance its biological activity. Research indicates that the presence of halogen substituents (like bromine and chlorine) plays a crucial role in the compound's potency against various pathogens .
Case Studies
- Antibacterial Evaluation :
- Anticancer Research :
Mécanisme D'action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide involves its interaction with specific molecular targets. The hydrazide functional group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Key Observations :
Enzyme Inhibition
- MAO-B Inhibition: Derivatives with electron-withdrawing groups (e.g., 4-NO2) show higher MAO-B inhibition (IC50: 0.89 µM) than halogenated analogs (4-Br: IC50: 2.3 µM) .
- MCL-1 Protein Inhibition : Coumarin-linked hydrazones (e.g., ) exhibit sub-micromolar activity, with 3-Br/Cl substituents enhancing hydrophobic interactions in docking studies .
Anticancer Activity
- Pyrrolo[2,3-d]pyrimidine Derivatives : 4-Br and 4-Cl analogs inhibit kinases (EGFR, VEGFR2) at IC50 values of 0.12–0.45 µM, outperforming fluorinated derivatives .
- Tetracaine Analogs : 3-Chlorophenyl derivatives (e.g., ) show potent cytotoxicity (IC50: 8.7 µM) against MCF-7 cells, likely due to enhanced membrane permeability from the chloro group.
Toxicity
- Coumarin Hydrazones : Exhibit 3–5× lower hepatotoxicity (LD50: 1000 mg/kg) than melphalan (LD50: 200 mg/kg) .
- Sulfonyloxy Derivatives : Higher metabolic stability (t1/2: 6.2 h) compared to alkoxy-substituted analogs (t1/2: 3.8 h) .
Computational and Structural Insights
- Docking Studies : The 3-bromo substituent in the target compound forms halogen bonds with MCL-1’s Leu246 and Val249, while the 4-chlorobenzyloxy group engages in π-stacking with Phe228 .
- Crystal Packing : Analogous hydrazones (e.g., ) adopt planar conformations, stabilizing intermolecular N–H⋯O hydrogen bonds (2.8–3.1 Å), critical for crystallinity .
Activité Biologique
N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H16BrClN2O2
- Molecular Weight : 443.721 g/mol
- CAS Number : 347901-59-1
- Density : 1.4 ± 0.1 g/cm³
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties, particularly against various strains of bacteria and fungi.
Antibacterial Activity
The compound has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.108 - 124.432 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 |
These results suggest that the compound exhibits bactericidal properties, inhibiting protein synthesis and affecting nucleic acid production pathways .
Antifungal Activity
The antifungal potential of N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide was also evaluated, showing moderate activity against common fungal strains:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 31.2 |
| Aspergillus flavus | 62.5 |
While the antifungal activity was less pronounced compared to its antibacterial effects, it still indicates potential for therapeutic applications in fungal infections .
The mechanism by which N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide exerts its biological effects appears to involve:
- Inhibition of Protein Synthesis : The compound interferes with the bacterial ribosomal function, leading to reduced protein production.
- Nucleic Acid Synthesis Disruption : It affects the pathways responsible for DNA and RNA synthesis, crucial for bacterial growth and replication.
Case Studies and Research Findings
A comprehensive study conducted on hydrazone derivatives, including N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide, utilized molecular docking and biological assays to evaluate their efficacy against neuroblastoma cell lines and bacterial strains. The findings indicated that this compound not only exhibited low neurotoxicity but also had a significant impact on bacterial biofilms, which are often resistant to conventional antibiotics .
In Silico Studies
In silico analyses have further supported the biological activity of this compound, demonstrating its ability to penetrate biological membranes and interact with key enzymes involved in microbial resistance mechanisms. The docking studies revealed strong binding affinities with target proteins, suggesting a rational basis for its observed biological activities .
Q & A
Q. What are the standard synthetic routes for preparing N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide?
A common method involves condensation of 4-[(4-chlorobenzyl)oxy]benzohydrazide with 3-bromobenzaldehyde under reflux in ethanol. The reaction typically employs catalytic acid (e.g., acetic acid) or base (e.g., K₂CO₃) to promote hydrazone formation. Monitoring via TLC or HPLC ensures completion, followed by recrystallization from ethanol for purification . For analogs, microwave-assisted synthesis may reduce reaction times while maintaining yields above 80% .
Q. How is the E-configuration of the methylidene group confirmed in this hydrazone derivative?
The E-configuration is validated using single-crystal X-ray diffraction (SC-XRD), which shows a C=N bond length of ~1.28–1.30 Å, consistent with a double bond. Additionally, NOESY NMR can detect spatial proximity between the hydrazide proton and the aromatic protons of the 3-bromophenyl group, confirming the trans (E) geometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirms the presence of C=O (~1650 cm⁻¹) and C=N (~1600 cm⁻¹) stretches.
- ¹H/¹³C NMR : Identifies substituent-specific shifts (e.g., 4-chlorobenzyloxy protons at δ 5.1–5.3 ppm; aromatic protons split due to bromine’s deshielding effect).
- HR-MS : Validates molecular ion peaks with <2 ppm error .
Advanced Research Questions
Q. How can computational methods optimize the reaction conditions for synthesizing this compound?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) model reaction pathways to identify energetically favorable conditions. For example, solvent polarity (ε) and temperature effects on Gibbs free energy can predict optimal ethanol/water ratios or reflux durations. Transition state analysis may reveal acid-catalyzed mechanisms with lower activation barriers than base-mediated routes .
Q. What strategies resolve contradictions in biological activity data across similar hydrazones?
Discrepancies in anticancer or antibacterial results often arise from assay-specific variables (e.g., cell line heterogeneity, solvent toxicity). Use orthogonal assays (e.g., MTT, clonogenic, and apoptosis assays) to validate activity. For example, a compound showing IC₅₀ = 12 μM in MCF-7 cells but inactivity in HeLa may indicate selective targeting of estrogen receptor pathways .
Q. How are nonlinear optical (NLO) properties of this compound evaluated for material science applications?
Hyper-Rayleigh scattering (HRS) or Z-scan techniques measure second/third harmonic generation. Theoretical calculations (e.g., polarizability α and hyperpolarizability β via Gaussian) correlate with experimental data. Substituents like 4-chlorobenzyloxy enhance β values by ~50% compared to unsubstituted analogs due to electron-withdrawing effects .
Q. What crystallographic software is recommended for refining the structure of this compound?
SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Key steps include:
- Data integration with SAINT or APEX3.
- Absorption correction via SADABS.
- Final R1 values <5% ensure precision. Avoid overfitting by validating displacement parameters with CHECKCIF .
Methodological Notes
- Data Contradictions : If SC-XRD and DFT bond lengths diverge (>0.02 Å), re-examine thermal motion modeling or consider dynamic effects in solution .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize artifacts .
- Synthetic Scale-Up : For gram-scale synthesis, replace ethanol with PEG-400 to improve solubility and reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
